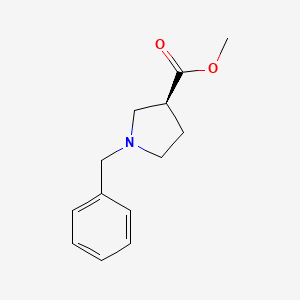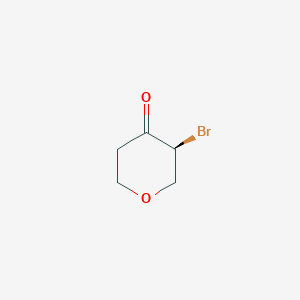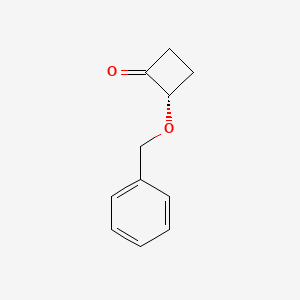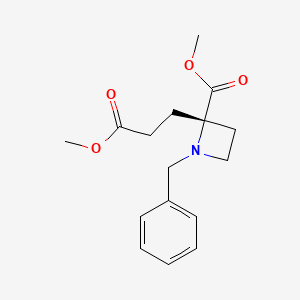![molecular formula C10H18N2O2 B8217094 tert-butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B8217094.png)
tert-butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate: is a bicyclic compound that features a diazabicycloheptane core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a bicyclic ketone, followed by tert-butyl esterification. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the correct stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: tert-butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the diazabicycloheptane core reacts with nucleophiles under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
Chemistry: In organic synthesis, tert-butyl (1R,5R)-2,6-diazabicyclo[320]heptane-2-carboxylate is used as a building block for the synthesis of more complex molecules
Biology: The compound has potential applications in the development of biologically active molecules. Its diazabicycloheptane core can interact with biological targets, making it a candidate for drug discovery and development.
Medicine: In medicinal chemistry, tert-butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate is explored for its potential therapeutic properties. It may serve as a scaffold for the design of new drugs with improved efficacy and selectivity.
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and advanced materials.
作用机制
The mechanism by which tert-butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diazabicycloheptane core can bind to active sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways, resulting in the desired therapeutic or chemical effects.
相似化合物的比较
- tert-butyl (1S,5R)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate
- tert-butyl 6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate
- rac-tert-butyl (1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylate
Uniqueness: tert-butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate is unique due to its specific stereochemistry and the presence of the diazabicycloheptane core. This structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
属性
IUPAC Name |
tert-butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-5-4-7-8(12)6-11-7/h7-8,11H,4-6H2,1-3H3/t7-,8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUBKOZDTGFCJO-HTQZYQBOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2[C@H]1CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid;hydron;chloride](/img/structure/B8217012.png)



![(5R)-1-oxa-7-azaspiro[4.4]nonane;hydrochloride](/img/structure/B8217052.png)
![[(2R)-azetidin-2-yl]methanamine;dihydrochloride](/img/structure/B8217055.png)
![(5R)-2-methyl-2,7-diazaspiro[4.4]nonane;dihydrochloride](/img/structure/B8217061.png)
![tert-butyl (4S)-1-oxa-7-azaspiro[3.4]octane-7-carboxylate](/img/structure/B8217067.png)

![tert-butyl N-[(1S)-2,2-dimethyl-3-oxocyclobutyl]carbamate](/img/structure/B8217086.png)
![ethyl (1S)-6-oxospiro[2.5]octane-1-carboxylate](/img/structure/B8217106.png)
![tert-butyl (2R)-2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B8217118.png)
![[(2R)-3,3-dimethyloxetan-2-yl]methanamine](/img/structure/B8217129.png)

